molecular formula C10H24F2Si2 B14411927 (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] CAS No. 87656-63-1

(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]

Cat. No.: B14411927
CAS No.: 87656-63-1
M. Wt: 238.46 g/mol
InChI Key: TWQSNZBIQXHLGV-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] is a specialized organosilicon compound characterized by its unique structure, which includes two fluoro(dimethyl)silane groups attached to a 3,3-dimethylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] typically involves the reaction of 3,3-dimethylbutane-1,1-diol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

3,3-Dimethylbutane-1,1-diol+2Chlorodimethylsilane(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]+2HCl\text{3,3-Dimethylbutane-1,1-diol} + 2 \text{Chlorodimethylsilane} \rightarrow \text{(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]} + 2 \text{HCl} 3,3-Dimethylbutane-1,1-diol+2Chlorodimethylsilane→(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro groups can be substituted with other nucleophiles such as alkoxides or amines.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of the silane groups can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxides or amines in an aprotic solvent like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of alkoxysilanes or aminosilanes.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of simpler silanes with different substituents.

Scientific Research Applications

Chemistry

In chemistry, (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] is used as a precursor for the synthesis of various organosilicon compounds

Biology and Medicine

While specific biological and medicinal applications of this compound are not well-documented, organosilicon compounds, in general, have been explored for their potential use in drug delivery systems and as bioactive agents. The presence of fluoro groups may enhance the compound’s stability and bioavailability.

Industry

In the industrial sector, (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] can be used in the production of advanced materials such as silicone resins and elastomers. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of functionalized silanes and siloxanes.

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] in chemical reactions involves the reactivity of the fluoro and dimethylsilyl groups. The fluoro groups can act as leaving groups in substitution reactions, while the dimethylsilyl groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Dimethylbutane-1,1-diyl)bis[chloro(dimethyl)silane]
  • (3,3-Dimethylbutane-1,1-diyl)bis[bromo(dimethyl)silane]
  • (3,3-Dimethylbutane-1,1-diyl)bis[iodo(dimethyl)silane]

Uniqueness

Compared to its chloro, bromo, and iodo counterparts, (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] exhibits unique reactivity due to the strong electronegativity of the fluoro groups. This can influence the compound’s stability, reactivity, and the types of reactions it can undergo. The presence of fluoro groups may also enhance the compound’s resistance to hydrolysis and oxidation, making it more suitable for certain applications.

Properties

CAS No.

87656-63-1

Molecular Formula

C10H24F2Si2

Molecular Weight

238.46 g/mol

IUPAC Name

fluoro-[1-[fluoro(dimethyl)silyl]-3,3-dimethylbutyl]-dimethylsilane

InChI

InChI=1S/C10H24F2Si2/c1-10(2,3)8-9(13(4,5)11)14(6,7)12/h9H,8H2,1-7H3

InChI Key

TWQSNZBIQXHLGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC([Si](C)(C)F)[Si](C)(C)F

Origin of Product

United States

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